Cas no 2229416-61-7 (1-methyl-2-(2-methylbutan-2-yl)piperazine)

1-Methyl-2-(2-methylbutan-2-yl)piperazine is a substituted piperazine derivative characterized by its branched alkyl side chain, which influences its physicochemical properties and reactivity. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of bioactive molecules. The tertiary butyl-like substituent enhances steric hindrance, potentially improving selectivity in catalytic or binding applications. Its structural features may also contribute to increased lipophilicity, making it suitable for formulations requiring controlled solubility. The compound’s stability under standard conditions facilitates handling and storage, while its defined molecular architecture allows for precise modifications in synthetic pathways. Further studies explore its utility in specialized organic transformations.
1-methyl-2-(2-methylbutan-2-yl)piperazine structure
2229416-61-7 structure
商品名:1-methyl-2-(2-methylbutan-2-yl)piperazine
CAS番号:2229416-61-7
MF:C10H22N2
メガワット:170.295082569122
CID:6150871
PubChem ID:165670345

1-methyl-2-(2-methylbutan-2-yl)piperazine 化学的及び物理的性質

名前と識別子

    • 1-methyl-2-(2-methylbutan-2-yl)piperazine
    • 2229416-61-7
    • EN300-1753578
    • インチ: 1S/C10H22N2/c1-5-10(2,3)9-8-11-6-7-12(9)4/h9,11H,5-8H2,1-4H3
    • InChIKey: UAXMCBUZPHGVLG-UHFFFAOYSA-N
    • ほほえんだ: N1(C)CCNCC1C(C)(C)CC

計算された属性

  • せいみつぶんしりょう: 170.178298710g/mol
  • どういたいしつりょう: 170.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 143
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 15.3Ų

1-methyl-2-(2-methylbutan-2-yl)piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1753578-0.05g
1-methyl-2-(2-methylbutan-2-yl)piperazine
2229416-61-7
0.05g
$1020.0 2023-09-20
Enamine
EN300-1753578-1.0g
1-methyl-2-(2-methylbutan-2-yl)piperazine
2229416-61-7
1g
$1214.0 2023-06-03
Enamine
EN300-1753578-10.0g
1-methyl-2-(2-methylbutan-2-yl)piperazine
2229416-61-7
10g
$5221.0 2023-06-03
Enamine
EN300-1753578-0.25g
1-methyl-2-(2-methylbutan-2-yl)piperazine
2229416-61-7
0.25g
$1117.0 2023-09-20
Enamine
EN300-1753578-0.5g
1-methyl-2-(2-methylbutan-2-yl)piperazine
2229416-61-7
0.5g
$1165.0 2023-09-20
Enamine
EN300-1753578-0.1g
1-methyl-2-(2-methylbutan-2-yl)piperazine
2229416-61-7
0.1g
$1068.0 2023-09-20
Enamine
EN300-1753578-5.0g
1-methyl-2-(2-methylbutan-2-yl)piperazine
2229416-61-7
5g
$3520.0 2023-06-03
Enamine
EN300-1753578-2.5g
1-methyl-2-(2-methylbutan-2-yl)piperazine
2229416-61-7
2.5g
$2379.0 2023-09-20
Enamine
EN300-1753578-10g
1-methyl-2-(2-methylbutan-2-yl)piperazine
2229416-61-7
10g
$5221.0 2023-09-20
Enamine
EN300-1753578-1g
1-methyl-2-(2-methylbutan-2-yl)piperazine
2229416-61-7
1g
$1214.0 2023-09-20

1-methyl-2-(2-methylbutan-2-yl)piperazine 関連文献

1-methyl-2-(2-methylbutan-2-yl)piperazineに関する追加情報

Introduction to 1-methyl-2-(2-methylbutan-2-yl)piperazine (CAS No. 2229416-61-7)

1-methyl-2-(2-methylbutan-2-yl)piperazine, identified by the Chemical Abstracts Service registry number CAS No. 2229416-61-7, is a significant compound in the field of pharmaceutical chemistry. This piperazine derivative has garnered attention due to its structural complexity and potential applications in medicinal chemistry. The compound features a piperazine core substituted with a methyl group at the 1-position and a 2-methylbutan-2-yl side chain at the 2-position, which contributes to its unique physicochemical properties and biological activities.

The synthesis of 1-methyl-2-(2-methylbutan-2-yl)piperazine involves multi-step organic transformations, typically starting from readily available precursors such as 1-bromopiperazine and isobutyl magnesium bromide. The introduction of the methyl group at the 1-position and the bulky 2-methylbutan-2-yl moiety requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and protecting group strategies, are often employed to achieve the desired product with minimal side reactions.

One of the key attributes of 1-methyl-2-(2-methylbutan-2-yl)piperazine is its role as a building block in drug discovery. Piperazine derivatives are well-known for their pharmacological diversity, exhibiting activities ranging from antipsychotic to antihistaminic effects. The structural features of this compound, particularly the presence of a tertiary amine and a branched alkyl chain, make it a promising candidate for further derivatization to develop novel therapeutic agents.

Recent research in medicinal chemistry has highlighted the importance of optimizing piperazine derivatives for improved pharmacokinetic profiles. The bulky 2-methylbutan-2-yl side chain in 1-methyl-2-(2-methylbutan-2-yl)piperazine can influence solubility, metabolic stability, and receptor binding affinity. Computational modeling and experimental studies have been conducted to elucidate how these structural modifications affect biological activity. For instance, molecular dynamics simulations have shown that the steric hindrance provided by the side chain can enhance binding interactions with specific targets, potentially leading to more potent and selective drugs.

The compound's potential applications extend beyond traditional pharmaceuticals. In agrochemical research, piperazine derivatives have been explored as intermediates for developing pesticides and herbicides due to their ability to interact with biological targets in pests. Additionally, the unique chemical properties of 1-methyl-2-(2-methylbutan-2-yl)piperazine make it a valuable tool in chemical biology studies, where it can be used to probe enzyme mechanisms and receptor function.

From an industrial perspective, the synthesis of 1-methyl-2-(2-methylbutan-2-yl)piperazine on an industrial scale presents both challenges and opportunities. Large-scale production requires efficient purification methods to isolate the desired product from impurities. Techniques such as column chromatography and crystallization are commonly employed to achieve high-purity material suitable for further applications. Furthermore, green chemistry principles are being increasingly applied to develop more sustainable synthetic routes, reducing waste and energy consumption.

The pharmacological profile of 1-methyl-2-(2-methylbutan-2-yl)piperazine has been investigated in several preclinical studies. These studies have revealed that the compound exhibits moderate affinity for certain neurotransmitter receptors, suggesting potential therapeutic effects in neurological disorders. For example, its interaction with serotonin receptors may contribute to its anxiolytic properties, while its binding to dopamine receptors could have implications for treating motor symptoms associated with Parkinson's disease.

In conclusion, 1-methyl-2-(2-methylbutan-2-yl)piperazine (CAS No. 2229416-61-7) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features make it an attractive scaffold for drug discovery, while its synthetic accessibility allows for further functionalization. Ongoing research continues to explore its biological activities and optimize its properties for clinical use. As advancements in synthetic chemistry and computational biology progress, compounds like this will play an increasingly important role in developing innovative treatments for various diseases.

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